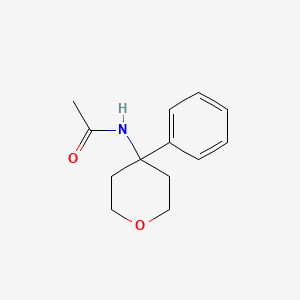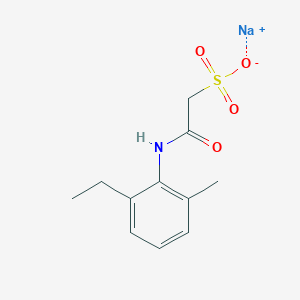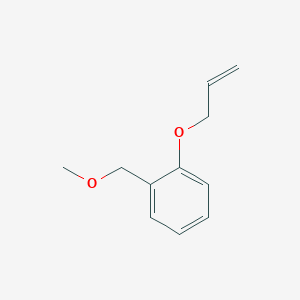
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-
Descripción general
Descripción
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is a derivative of the aromatic hydrocarbon benzene. It is a colorless, volatile liquid with a sweet, aromatic odor. Benzene derivatives are important intermediates in organic synthesis and their properties can be used to modify the properties of other compounds. Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and perfumes.
Aplicaciones Científicas De Investigación
1. Synthesis and Conformational Properties
Benzene derivatives like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene are used in the synthesis of regioisomeric pillar[5]arenes. These compounds demonstrate stereoselective arrangements and encapsulate guest molecules, providing insight into molecular structures and interactions (Kou et al., 2010).
2. Novel Polymer Synthesis
Compounds like 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene are key in producing high molecular weight polymers with pendant hydroxyl groups. Such polymers find applications in various fields, including material science (Nishikubo et al., 1999).
3. Radiation-Induced Chemical Reactions
Heptamethyl-2-phenyltrisilane, a benzene derivative, undergoes interesting chemical transformations when irradiated with γ-rays, leading to the production of methoxymethyl(phenyl)silane and other compounds. This study provides a deeper understanding of radiation-induced chemical processes (Nakao et al., 1991).
4. Total Synthesis of Biologically Active Compounds
Synthesizing natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from methoxymethyl-substituted aryl methyl ethers expands the possibilities in pharmaceutical and biological research (Akbaba et al., 2010).
5. Studies in Chemical Kinetics
Research on 2-(methoxymethyl)benzene-1,4-diamine offers insights into the kinetics of oxidation and coupling reactions, crucial for understanding reaction mechanisms in organic chemistry (Bailey et al., 2017).
6. Electrochemical Applications in Fuel Improvement
Methoxymethyl benzene, synthesized from toluene and methanol, shows potential in improving fuel combustion, highlighting its application in energy and fuels (Ma et al., 2007).
7. Light-Emitting Electrochemical Cells
The use of 1-methyoxy-4-(2-ethylhexyoxy)benzene in polymer light-emitting electrochemical cells demonstrates the potential of benzene derivatives in advanced electronic applications (Yang et al., 2001).
8. Sigma-Pi Hyperconjugation Studies
Research on 1-methoxy-4-[(phenylselanyl)methyl]benzene provides insights into σ(C-Se)-π hyperconjugation effects, which are significant for understanding molecular interactions and reactivity (White & Blanc, 2014).
9. Building Blocks for Molecular Electronics
Benzene derivatives like 1-bromo-4-(methoxymethyl)benzene serve as precursors for the synthesis of molecular wires, crucial in the field of molecular electronics (Stuhr-Hansen et al., 2005).
10. Direct Oxidation in Electrochemical Systems
The synthesis of methoxymethyl benzene through the oxidation of toluene, explored in electrochemical systems, shows the efficiency and selectivity of this process in chemical engineering (Chen et al., 2008).
11. Cationic Polymerizations
1,4-Bis(1-methoxy-1-methylethyl)benzene, a novel inifer, is used for cationic polymerizations, revealing new pathways in macromolecular chemistry (Dittmer et al., 1992).
12. Gold(I)-Catalyzed Hydroalkoxylation
The hydroalkoxylation of allenes with alcohols catalyzed by gold(I) complexes, using substrates like 1-phenyl-1,2-butadiene, illustrates advanced catalytic methods in organic synthesis (Zhang & Widenhoefer, 2008).
Propiedades
IUPAC Name |
1-(methoxymethyl)-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h3-7H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFZFBCCQWMQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30763358 | |
| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- | |
CAS RN |
110731-13-0 | |
| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



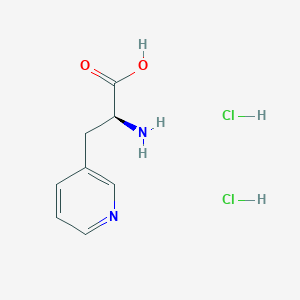
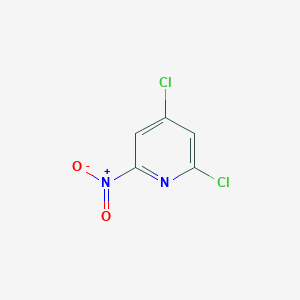
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)
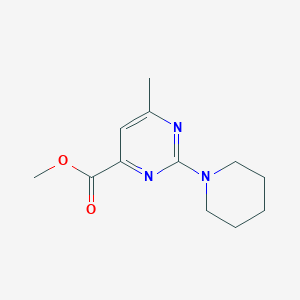
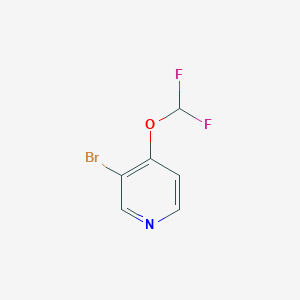
![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)
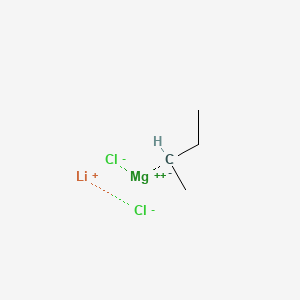
![3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1401459.png)
![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
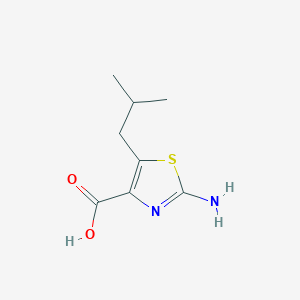
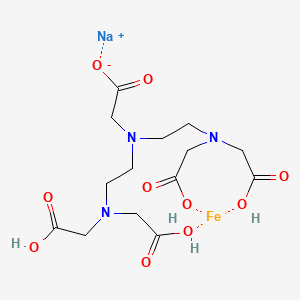
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)
